Lopinavir/Ritonavir

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Lopinavir and ritonavir are antiretroviral medications used in combination to treat and prevent human immunodeficiency virus (HIV) infection. This combination is marketed under the brand name Kaletra. Lopinavir is the primary active ingredient, while ritonavir acts as a pharmacokinetic enhancer, increasing the plasma concentration of lopinavir by inhibiting its metabolism. This combination is also being explored for its potential use in treating severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2) infection .

Applications De Recherche Scientifique

Lopinavir and ritonavir have been extensively studied for their applications in treating HIV infection. They are also being explored for their potential use in treating other viral infections, including SARS-CoV-2. In addition to their antiviral properties, these compounds are used in research to study drug-drug interactions, pharmacokinetics, and the development of new therapeutic agents .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of lopinavir involves several steps, starting with the reaction of L-phenylalanine with benzyl chloride in the presence of potassium carbonate and an alkaline aqueous solution to obtain N,N-dibenzylamino-L-benzyl phenylalanine. This intermediate is then condensed with acetonitrile under the action of sodium amide, followed by an addition reaction with benzyl magnesium chloride. The resulting product undergoes reduction using sodium borohydride/methanesulfonic acid and sodium borohydride/trifluoroacetic acid to yield a stereoselective product. This product is then reacted with di-tert-butyl methyl dicarbonate in a potassium carbonate/tetrahydrofuran solution, followed by reductive debenzylation using ammonium formate and palladium/carbon to obtain the final intermediate .

Industrial Production Methods

In industrial settings, the production of lopinavir and ritonavir involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process includes the use of advanced techniques such as nuclear magnetic resonance spectroscopy to fine-tune the formulation and ensure the stability of the active pharmaceutical ingredients .

Analyse Des Réactions Chimiques

Types of Reactions

Lopinavir and ritonavir undergo various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for their synthesis and stability.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Substitution reactions often involve halogenating agents like thionyl chloride and phosphorus tribromide.

Major Products Formed

The major products formed from these reactions include various intermediates and the final active pharmaceutical ingredients, lopinavir and ritonavir. These products are characterized and purified using techniques such as high-performance liquid chromatography and mass spectrometry .

Mécanisme D'action

Lopinavir and ritonavir inhibit the HIV protease enzyme by forming an inhibitor-enzyme complex, preventing the cleavage of viral Gag-Pol polyprotein precursors into individual functional proteins required for infectious HIV. This results in the formation of immature, non-infectious viral particles. Ritonavir enhances the plasma concentration of lopinavir by inhibiting its metabolism through the cytochrome P450 3A4 enzyme .

Comparaison Avec Des Composés Similaires

Lopinavir and ritonavir are part of a class of medications known as protease inhibitors. Similar compounds include saquinavir, nelfinavir, and indinavir. Compared to these compounds, lopinavir and ritonavir have a unique combination that enhances the pharmacokinetic profile of lopinavir, making it more effective in suppressing viral load .

List of Similar Compounds

- Saquinavir

- Nelfinavir

- Indinavir

- Atazanavir

- Darunavir

Lopinavir and ritonavir stand out due to their combined use, which significantly improves the efficacy of lopinavir by increasing its plasma concentration and reducing its metabolism .

Propriétés

Numéro CAS |

369372-47-4 |

|---|---|

Formule moléculaire |

C74H96N10O10S2 |

Poids moléculaire |

1349.7 g/mol |

Nom IUPAC |

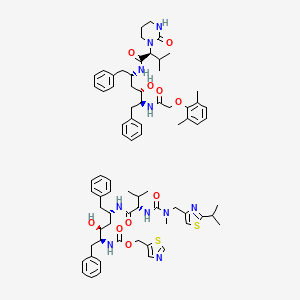

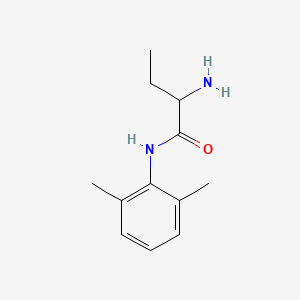

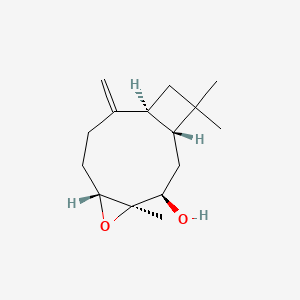

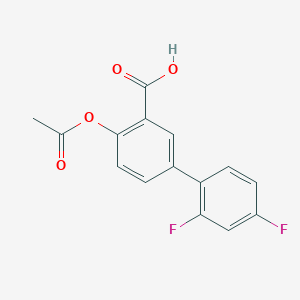

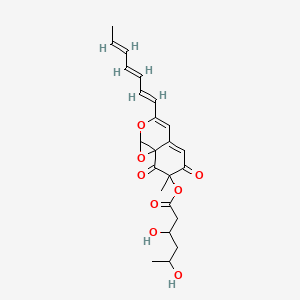

(2S)-N-[(2S,4S,5S)-5-[[2-(2,6-dimethylphenoxy)acetyl]amino]-4-hydroxy-1,6-diphenylhexan-2-yl]-3-methyl-2-(2-oxo-1,3-diazinan-1-yl)butanamide;1,3-thiazol-5-ylmethyl N-[(2S,3S,5S)-3-hydroxy-5-[[(2S)-3-methyl-2-[[methyl-[(2-propan-2-yl-1,3-thiazol-4-yl)methyl]carbamoyl]amino]butanoyl]amino]-1,6-diphenylhexan-2-yl]carbamate |

InChI |

InChI=1S/C37H48N6O5S2.C37H48N4O5/c1-24(2)33(42-36(46)43(5)20-29-22-49-35(40-29)25(3)4)34(45)39-28(16-26-12-8-6-9-13-26)18-32(44)31(17-27-14-10-7-11-15-27)41-37(47)48-21-30-19-38-23-50-30;1-25(2)34(41-20-12-19-38-37(41)45)36(44)39-30(21-28-15-7-5-8-16-28)23-32(42)31(22-29-17-9-6-10-18-29)40-33(43)24-46-35-26(3)13-11-14-27(35)4/h6-15,19,22-25,28,31-33,44H,16-18,20-21H2,1-5H3,(H,39,45)(H,41,47)(H,42,46);5-11,13-18,25,30-32,34,42H,12,19-24H2,1-4H3,(H,38,45)(H,39,44)(H,40,43)/t28-,31-,32-,33-;30-,31-,32-,34-/m00/s1 |

Clé InChI |

OFFWOVJBSQMVPI-RMLGOCCBSA-N |

SMILES isomérique |

CC1=C(C(=CC=C1)C)OCC(=O)N[C@@H](CC2=CC=CC=C2)[C@H](C[C@H](CC3=CC=CC=C3)NC(=O)[C@H](C(C)C)N4CCCNC4=O)O.CC(C)C1=NC(=CS1)CN(C)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC2=CC=CC=C2)C[C@@H]([C@H](CC3=CC=CC=C3)NC(=O)OCC4=CN=CS4)O |

SMILES |

CC1=C(C(=CC=C1)C)OCC(=O)NC(CC2=CC=CC=C2)C(CC(CC3=CC=CC=C3)NC(=O)C(C(C)C)N4CCCNC4=O)O.CC(C)C1=NC(=CS1)CN(C)C(=O)NC(C(C)C)C(=O)NC(CC2=CC=CC=C2)CC(C(CC3=CC=CC=C3)NC(=O)OCC4=CN=CS4)O |

SMILES canonique |

CC1=C(C(=CC=C1)C)OCC(=O)NC(CC2=CC=CC=C2)C(CC(CC3=CC=CC=C3)NC(=O)C(C(C)C)N4CCCNC4=O)O.CC(C)C1=NC(=CS1)CN(C)C(=O)NC(C(C)C)C(=O)NC(CC2=CC=CC=C2)CC(C(CC3=CC=CC=C3)NC(=O)OCC4=CN=CS4)O |

Autres numéros CAS |

369372-47-4 |

Synonymes |

Aluvia Kaletra Lopimune lopinavir-ritonavir drug combination |

Origine du produit |

United States |

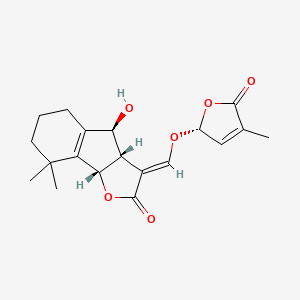

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-Octyl-4-[6-(1-octylpyridin-1-ium-4-yl)sulfanylhexylsulfanyl]pyridin-1-ium](/img/structure/B1246149.png)